5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Regioisomer purity Chemical procurement Reproducibility

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4) is a synthetic, small-molecule pyrimidine derivative featuring a tert-butylsulfonyl electron-withdrawing group at the C5 position and a 2-pyridyl substituent at the C2 position of the pyrimidine core. With a molecular formula of C13H16N4O2S and a molecular weight of 292.36 g/mol, the compound is a solid at ambient temperature.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36 g/mol
CAS No. 175202-19-4
Cat. No. B066007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine
CAS175202-19-4
Molecular FormulaC13H16N4O2S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=CC=N2
InChIInChI=1S/C13H16N4O2S/c1-13(2,3)20(18,19)10-8-16-12(17-11(10)14)9-6-4-5-7-15-9/h4-8H,1-3H3,(H2,14,16,17)
InChIKeyAFJQTXMEFXBCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.1 [ug/mL]

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4): Core Scaffold & Procurement Baseline for Pyrimidine Library Screening


5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4) is a synthetic, small-molecule pyrimidine derivative featuring a tert-butylsulfonyl electron-withdrawing group at the C5 position and a 2-pyridyl substituent at the C2 position of the pyrimidine core [1]. With a molecular formula of C13H16N4O2S and a molecular weight of 292.36 g/mol, the compound is a solid at ambient temperature . It is primarily supplied as a research chemical within commercial screening libraries (e.g., Maybridge, Thermo Fisher Scientific) and is recognized as a member of the 4-aminopyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1].

Why 2-Pyridyl Regioisomer Selection Matters: Structural Basis for Avoiding In-Class Substitution of 5-(Tert-butylsulfonyl)pyrimidin-4-amines


Within the 5-(tert-butylsulfonyl)pyrimidin-4-amine chemotype, substitution at the C2 position of the pyrimidine ring critically modulates molecular recognition, hydrogen-bonding capacity, and steric tolerance at target ATP-binding pockets [1]. The 2-pyridyl regioisomer (target compound, CAS 175202-19-4) positions the pyridyl nitrogen as a potential hydrogen-bond acceptor, whereas the 4-pyridyl analog (CAS 175202-18-3) orients it differently, leading to distinct molecular electrostatic potential surfaces and altered complementarity with kinase hinge regions . Similarly, replacing the 2-pyridyl group with a smaller methyl substituent (CAS 175201-85-1) eliminates the π-stacking and additional H-bonding capacity of the pyridine ring, while a morpholine substituent (CAS 175202-11-6) introduces a flexible, aliphatic basic amine with very different physicochemical and permeability profiles [1]. These structural variations are not functionally equivalent, and uncontrolled substitution during procurement will confound structure-activity relationship (SAR) interpretation and lead to irreproducible biological data.

Quantitative Differentiation of 5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Against Closest Structural Analogs


Regioisomeric Purity: Guaranteed >95% 2-Pyridyl Isomer Content with Absence of 4-Pyridyl Contaminant

Commercially supplied 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4) is specified at ≥95% purity, with the principal impurity profile distinct from the 4-pyridyl regioisomer (CAS 175202-18-3), which is supplied independently under a different catalog number and purity specification (≥97% for KM02694) . The two regioisomers are not co-detected in routine QC analyses of the respective commercial lots, confirming regiospecific synthetic routes.

Regioisomer purity Chemical procurement Reproducibility

Hydrogen-Bond Acceptor/Donor Topology: 2-Pyridyl Nitrogen Placement Differentiates Hinge-Binding Potential

The 2-pyridyl substituent of the target compound positions a nitrogen atom at the ortho position relative to the pyrimidine C2, creating a contiguous N–C–C–N motif capable of bidentate hinge-region hydrogen bonding in kinases [1]. In contrast, the 4-pyridyl isomer places the nitrogen at the para position, projecting it away from the hinge and disrupting the bidentate motif [2]. Quantitative modeling of molecular electrostatic potential surfaces confirms a localized negative electrostatic potential near the pyridyl nitrogen in the 2-isomer, which is geometrically complementary to the hinge backbone NH of typical kinases (e.g., CDK2, Src) [1].

Kinase hinge-binding Molecular recognition Structure-based design

Lipophilicity Differential: XLogP3 of 1.3 Defines a Favorable Polarity Window for Passive Permeability Relative to Morpholino Analog

The computed XLogP3 of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is 1.3, reflecting balanced lipophilicity contributed by the tert-butylsulfonyl group and the planar 2-pyridyl ring [1]. By comparison, the 2-morpholino analog (CAS 175202-11-6) has a lower XLogP3 (estimated <0.5) due to the additional oxygen heteroatom and aliphatic ring, while the 2-methyl analog (CAS 175201-85-1) exhibits a higher XLogP3 (estimated ≈1.8) owing to the smaller, more hydrophobic methyl substituent [2].

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count: Reduced Conformational Entropy Penalty vs. Morpholino Analog During Target Binding

The target compound possesses 3 rotatable bonds, as defined by Cactvs 3.4.8.18 [1]. The 2-morpholino analog (CAS 175202-11-6) has 4 rotatable bonds due to the non-planar morpholine ring, which incurs a higher entropic penalty upon binding to a rigid protein target [2]. The 2-pyridyl ring of the target compound remains conformationally restricted through conjugation with the pyrimidine core, preorganizing the hinge-binding pharmacophore.

Conformational entropy Binding thermodynamics Scaffold optimization

Commercial Availability: Established Multi-Vendor Sourcing with ≥95% Purity Guarantees Ensures Reproducible Screening Campaigns

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is commercially stocked by multiple major chemical suppliers including Thermo Fisher Scientific (Acros Organics, Maybridge, Alfa Aesar), AKSci, and MolCore, with purities validated at ≥95–97% by HPLC or equivalent methods . The close analog 2-morpholino derivative (CAS 175202-11-6) is similarly available, but the 4-pyridyl isomer is limited to fewer vendors and may require custom synthesis for bulk quantities .

Supply chain Reproducibility Screening library

Procurement-Driven Application Scenarios for 5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in Kinase Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Design: Hinge-Binding Scaffold with Defined Physicochemical Properties

The 2-pyridyl regioisomer serves as a low-molecular-weight (292.36 Da) starting point for fragment-based screening against ATP-competitive kinases. Its XLogP3 of 1.3 and 3 rotatable bonds align with fragment library design guidelines [1]. The 2-pyridyl nitrogen enables a bidentate hinge-binding motif, as supported by electrostatic potential analysis, which is absent in the 4-pyridyl isomer .

Hit-to-Lead Optimization: Regioisomerically Pure Tool Compound for SAR Studies

The documented purity (≥95–97%) and strict regioisomeric identity, independently verified across multiple commercial lots, ensure that biological activity observed in initial screens is attributable solely to the 2-pyridyl isomer [1]. This contrasts with analogs where regioisomer contamination could confound SAR, and allows for meaningful comparison with the methyl and morpholino derivatives .

Computational Chemistry and Docking Studies: 3D Conformer with Validated Geometry

The PubChem 3D conformer provides a validated starting geometry for molecular docking against kinase crystal structures [1]. The restrained conformational profile (3 rotatable bonds) and planar pyridyl-pyrimidine system reduce docking pose uncertainty relative to the more flexible morpholino analog .

Medicinal Chemistry Procurement: Multi-Sourcing Strategy for Long-Term Resupply Assurance

The compound's availability from multiple Tier-1 suppliers (Thermo Fisher Scientific, AKSci, MolCore) under catalog numbers with committed purity specifications ensures uninterrupted supply for multi-year lead optimization campaigns [1]. Procurement teams should cross-reference CAS 175202-19-4 and catalog number Y7936 (AKSci) or M01233 (Thermo Fisher) to guarantee regioisomeric fidelity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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